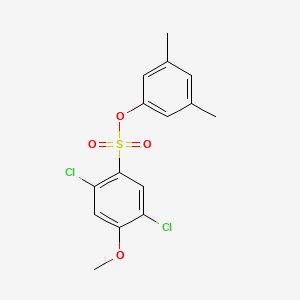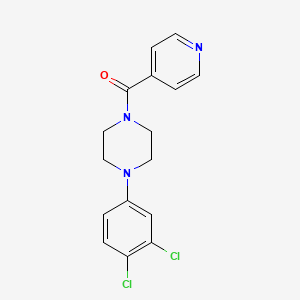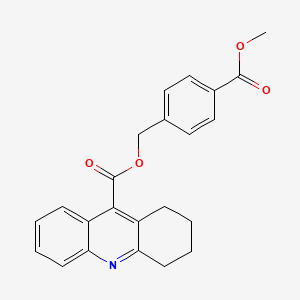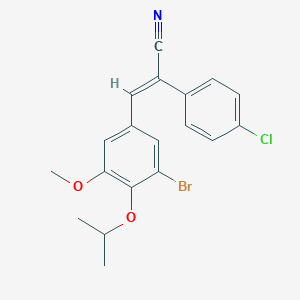
3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally related compounds involves interactions of dimethylphenyl with chlorosulfonic acid, leading to sterically hindered organic molecules. These processes are crucial for understanding the synthesis pathways of such complex molecules (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds closely related to "3,5-dimethylphenyl 2,5-dichloro-4-methoxybenzenesulfonate" has been characterized by X-ray diffraction, revealing triclinic and monoclinic crystals. These findings offer deep insights into the molecular architecture and intermolecular interactions within these compounds (Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to "this compound" include methanolysis and electrochemical reduction, which highlight their reactivity and potential for forming various derivatives through nucleophilic substitution and reduction processes (Shashidhar et al., 1997).
Physical Properties Analysis
The physical properties of related compounds are extensively influenced by their molecular structure, exhibiting different melting points, solubilities, and crystalline forms. These properties are fundamental for the application and handling of such compounds in various scientific fields.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are pivotal for understanding the behavior of "this compound" in chemical reactions. Studies on similar compounds provide insights into their electrophilic and nucleophilic reaction sites, guiding synthetic applications (Shashidhar et al., 1997).
Aplicaciones Científicas De Investigación
Phase-Transfer Catalysis
A study explored the catalytic activities of various sodium arenesulfonates, including methoxylated derivatives, in azo coupling reactions. These reactions are crucial for dye synthesis and organic transformations, demonstrating the importance of methoxyl and sulfonyl groups in enhancing catalytic efficiency and reaction selectivity (Iwamoto et al., 1993).
Electrochemical Reduction
Research on the electrochemical reduction of methoxychlor, a compound structurally related to methoxybenzenesulfonates, highlights the reductive cleavage of carbon-chlorine bonds. This study provides insights into the environmental remediation of chlorinated organic pollutants and the recovery of less harmful products (McGuire & Peters, 2016).
Catalytic Applications in Organic Synthesis
Investigations into the catalytic reduction of methoxychlor using nickel(I) salen complexes underscore the potential of methoxybenzenesulfonates in facilitating electron transfer and catalyzing organic reductions. This study emphasizes the role of methoxyl groups in modifying catalytic activity and selectivity (McGuire et al., 2016).
Nonlinear Optical Materials
The development of stilbazolium salts with methoxylated benzenesulfonate groups for second-order nonlinear optics illustrates the application in creating materials with enhanced electro-optic and photonic properties. These compounds are valuable for developing advanced optical technologies, including lasers and modulators (Yin et al., 2012).
Environmental Remediation
A study on the use of a low-cost biosorbent for pesticide removal from wastewater demonstrates the significance of sulfonate groups in adsorbing and removing hazardous chemicals. This research contributes to the development of sustainable and cost-effective methods for water purification and environmental protection (Boudesocque et al., 2008).
Propiedades
IUPAC Name |
(3,5-dimethylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-9-4-10(2)6-11(5-9)21-22(18,19)15-8-12(16)14(20-3)7-13(15)17/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCRSTUTPBKDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4627585.png)

![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4627595.png)


![methyl 4-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4627603.png)
![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4627624.png)
![N-[2-(difluoromethoxy)phenyl]-2-{[5-(1-methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627628.png)

![3-[(2-chlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4627642.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4627643.png)

![5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627664.png)
![1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)